Kinase Selectivity: CP-547632 vs. Pazopanib and Sunitinib in VEGFR-2/FGFR Dual Inhibition
CP-547632 exhibits a unique dual inhibition profile against VEGFR-2 and FGFR with near-equipotent IC₅₀ values (11 nM and 9 nM, respectively) [1]. In contrast, the multi-targeted kinase inhibitor pazopanib demonstrates significantly weaker FGFR inhibition, with an IC₅₀ of 140 nM for FGFR1, representing a >17-fold selectivity gap compared to its VEGFR-2 IC₅₀ of 8 nM [2]. Similarly, sunitinib, while a potent VEGFR-2 inhibitor (IC₅₀ 9 nM), displays a differential off-target profile with pronounced activity against PDGFRβ (IC₅₀ 2 nM) [3]. This contrasts with CP-547632's documented selectivity, which spares PDGFRβ and EGFR [1]. The balanced VEGFR-2/FGFR inhibition of CP-547632 is a differentiating feature that cannot be replicated by pazopanib or sunitinib.
| Evidence Dimension | Kinase Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | VEGFR-2 IC₅₀ = 11 nM; FGFR IC₅₀ = 9 nM |
| Comparator Or Baseline | Pazopanib: VEGFR-2 IC₅₀ = 8 nM, FGFR1 IC₅₀ = 140 nM; Sunitinib: VEGFR-2 IC₅₀ = 9 nM, PDGFRβ IC₅₀ = 2 nM |
| Quantified Difference | CP-547632 VEGFR-2/FGFR potency ratio = 1.2; Pazopanib VEGFR-2/FGFR1 potency ratio = 0.057 (a >17-fold difference) |
| Conditions | Cell-free kinase inhibition assays using recombinant purified enzymes |
Why This Matters
This matters for scientific selection because CP-547632 provides a balanced dual-inhibition of VEGFR-2 and FGFR, enabling studies on synergistic blockade of two key angiogenic pathways without confounding PDGFRβ or EGFR activity, a profile not offered by pazopanib or sunitinib.
- [1] Beebe JS, Jani JP, Knauth E, et al. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy. Cancer Res. 2003;63(21):7301-7309. PMID: 14612527. View Source
- [2] Hamberg P, Verweij J, Sleijfer S. Pazopanib: a novel multi-targeted tyrosine kinase inhibitor. Oncologist. 2010;15(10):1045-1054. (Table 1: VEGFR2 IC₅₀ = 8 nM, FGFR1 IC₅₀ = 140 nM). View Source
- [3] Mendel DB, Laird AD, Xin X, et al. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clin Cancer Res. 2003;9(1):327-337. PMID: 12538485. (Table 1: VEGFR2 IC₅₀ = 9 nM, PDGFRβ IC₅₀ = 2 nM). View Source
